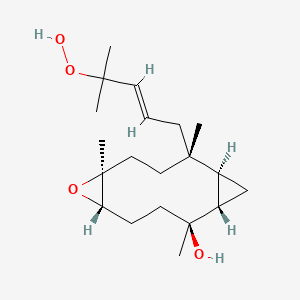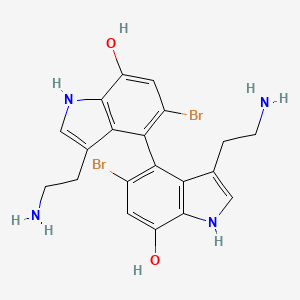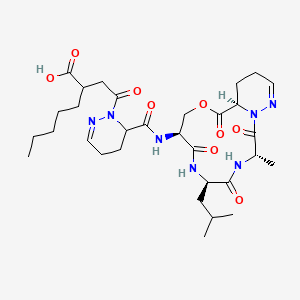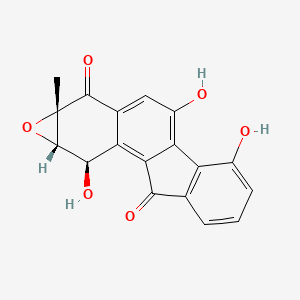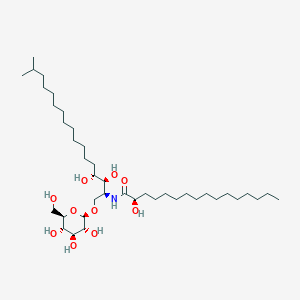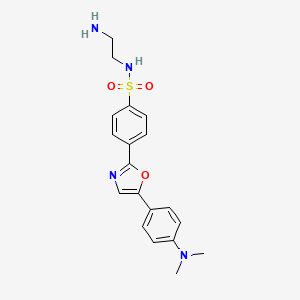
Dapoxyl (2-aminoethyl)sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapoxyl (2-aminoethyl)sulfonamide is a sulfonamide and a member of 1,3-oxazoles. It has a role as a fluorochrome.
Aplicaciones Científicas De Investigación
Zinc Biosensing
Dapoxyl (2-aminoethyl)sulfonamide has been utilized in the field of biosensing, particularly for zinc detection. Thompson, Maliwal, and Zeng (2000) demonstrated that Dapoxyl sulfonamide can dramatically increase and shift its emission when binding to holocarbonic anhydrase II. This characteristic makes it suitable for quantitating free Zn(II) in picomolar ranges, which is significant for zinc biosensing applications (Thompson, Maliwal, & Zeng, 2000).
Fluorescent Molecular Probes
Dapoxyl sulfonic acid, a derivative of this compound, has been characterized as a water-soluble fluorescent solvatochromic dye. Diwu et al. (2000) reported that its strong environment-sensitive fluorescence is beneficial for studying various biological events and processes. Its properties like long emission wavelength, large extinction coefficient, high fluorescence quantum yield, and excellent photostability make it a potential candidate for biological applications (Diwu, Zhang, Klaubert, & Haugland, 2000).
Selective Recognition of ATP
Bojtár et al. (2017) explored the use of Dapoxyl sodium sulfonate in the selective recognition of adenosine-5′-triphosphate (ATP) through a pillararene-based fluorescent indicator displacement assay. This study signifies the potential of Dapoxyl sulfonamide in the field of molecular recognition, particularly for ATP (Bojtár, Kozma, Szakács, Hessz, Kubinyi, & Bitter, 2017).
pH-Dependent Recognition in Food Additives
The pH-dependent complexation of Dapoxyl sodium sulfonate with 2-hydroxypropyl beta-cyclodextrin was studied by Pal et al. (2016). They focused on the fluorescence enhancement observed upon binding at different pH values, which enabled the evaluation of binding affinity of Dapoxyl sodium sulfonate. This research opens avenues for Dapoxyl sulfonamide in the assessment of food additives (Pal, Chandra, Mallick, & Koner, 2016).
Propiedades
Fórmula molecular |
C19H22N4O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H22N4O3S/c1-23(2)16-7-3-14(4-8-16)18-13-21-19(26-18)15-5-9-17(10-6-15)27(24,25)22-12-11-20/h3-10,13,22H,11-12,20H2,1-2H3 |
Clave InChI |
MYLMURYPGCSIQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)S(=O)(=O)NCCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




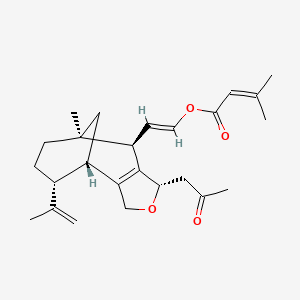

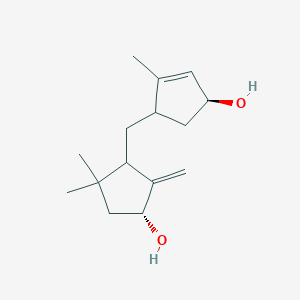
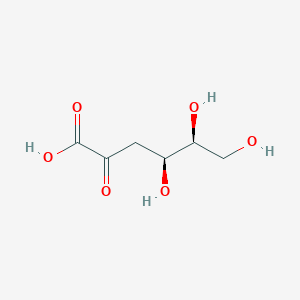

![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1245697.png)
